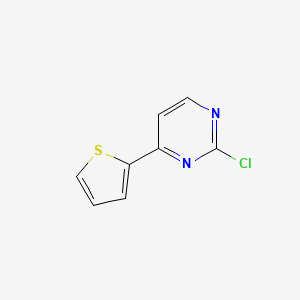

2-Chloro-4-(thiophen-2-yl)pyrimidine

説明

Significance within Pyrimidine (B1678525) Heterocyclic Chemistry Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds. researchgate.netchemicalbook.com Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The incorporation of a thiophene (B33073) ring, another important pharmacophore, into the pyrimidine structure can give rise to hybrid molecules with potentially enhanced biological profiles. researchgate.net

The significance of 2-Chloro-4-(thiophen-2-yl)pyrimidine is underscored by its utility as a precursor to more complex molecules with therapeutic potential. For instance, the related structure, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, has been identified as a crucial intermediate in the development of small-molecule anticancer drugs. researchgate.netsemanticscholar.org This highlights the importance of the this compound framework in the design and synthesis of new pharmaceutical agents. google.com Research into novel pyrimidine derivatives continues to be an active area, with studies exploring their potential as inhibitors of various enzymes and receptors implicated in disease. rsc.orggoogle.com

Overview of Structural Features and Synthetic Utility

The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the second position and a thiophen-2-yl group at the fourth position. This arrangement of functional groups imparts specific reactivity to the molecule. The chlorine atom at the C2 position is an effective leaving group, making this site susceptible to nucleophilic substitution reactions. This reactivity is a key aspect of the compound's synthetic utility, allowing for the introduction of various functional groups at this position. google.com

The compound serves as a versatile building block in organic synthesis. Its thiophene moiety can also be subject to chemical modification, although the reactivity of the chloropyrimidine core is often the primary focus of synthetic transformations. The synthesis of related 2-chloropyrimidine (B141910) derivatives often involves the use of starting materials such as 2,4,6-trichloropyrimidine (B138864) or 2-aminopyrimidine, with various methods developed to control the regioselectivity of the substitution reactions. researchgate.netgoogleapis.comnih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂S | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

| Molecular Weight | 196.66 g/mol | researchgate.net |

| CAS Number | 83726-75-4 | researchgate.net |

| SMILES | C1=CSC(=C1)C2=NC(=NC=C2)Cl | researchgate.net |

| InChIKey | DTDHCBGOLGIIOA-UHFFFAOYSA-N | researchgate.net |

Historical Context and Initial Academic Investigations of the Compound

The broader field of pyrimidine chemistry has a rich history, with the first pyrimidine derivative, alloxan, being isolated in 1818. The fundamental importance of pyrimidines as components of nucleic acids has driven extensive research into their synthesis and properties for over a century. The development of methods to synthesize chlorinated pyrimidines was a significant advancement, with early patents for the preparation of the parent compound, 2-chloropyrimidine, appearing in the 1940s. googleapis.com

Specific details regarding the first synthesis and initial academic investigations of this compound are not extensively documented in early literature. The assignment of its CAS number, 83726-75-4, suggests that the compound was likely first synthesized or reported in the early 1980s. However, the contemporary focus of research is largely on the application of this compound as a building block in the synthesis of molecules with potential pharmaceutical applications, rather than on its initial discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDHCBGOLGIIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556152 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83726-75-4 | |

| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-4-(thiophen-2-yl)pyrimidine

The construction of the this compound scaffold is typically achieved through a sequence of well-defined chemical reactions. These pathways are designed to build the molecule by first functionalizing a pyrimidine (B1678525) core and then introducing the thiophene (B33073) moiety.

A common strategy for synthesizing substituted pyrimidines involves a multi-step approach starting from simple, commercially available pyrimidine precursors. One such precursor is pyrimidine-2,4,6(1H,3H,5H)-trione, also known as barbituric acid. A synthesis pathway can be envisioned that involves an initial halogenation step to produce a polychlorinated pyrimidine, followed by a selective cross-coupling reaction to introduce the thiophene ring, and subsequent reactions to yield the final product. researchgate.net

Another efficient route begins with 2,4-dichloropyrimidine. This precursor allows for a more direct approach where the thiophene group is attached at the C4 position, leaving the chlorine atom at the C2 position for further transformations. mdpi.comsemanticscholar.org

General Synthetic Scheme:

Halogenation: A pyrimidine precursor is treated with a halogenating agent to introduce chlorine atoms onto the pyrimidine ring.

Cross-Coupling: The chlorinated pyrimidine undergoes a palladium-catalyzed cross-coupling reaction with a thiophene-based organometallic reagent.

Derivatization (Optional): The remaining chlorine atom can be substituted by various nucleophiles if further derivatives are desired.

Halogenation is a critical step in activating the pyrimidine ring for subsequent carbon-carbon bond-forming reactions. Starting with a hydroxypyrimidine or a related tri-one, reagents such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and dimethylformamide (DMF) can be employed to replace hydroxyl groups with chlorine atoms. researchgate.netorgsyn.org For example, the conversion of pyrimidine-2,4,6(1H,3H,5H)-trione to 2,4,6-trichloropyrimidine (B138864) is a key initial step in some synthetic protocols. researchgate.net This tri-chlorinated intermediate provides multiple reactive sites for further functionalization.

The chlorine atoms on a chloropyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). In di- or trichlorinated pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. stackexchange.com This difference in reactivity is attributed to electronic effects, where the nitrogen atoms in the ring stabilize the negative charge of the Meisenheimer complex intermediate more effectively when substitution occurs at the C4/C6 positions. stackexchange.com

While the primary synthesis of this compound relies on retaining the C2-chloro group, this group itself serves as a handle for further derivatization. It can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted 4-(thiophen-2-yl)pyrimidine compounds. researchgate.netrsc.org

The introduction of the thiophene ring at the C4 position of the pyrimidine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent in this context. mdpi.comsemanticscholar.org This reaction involves the coupling of a halopyrimidine, such as 2,4-dichloropyrimidine, with thiophen-2-ylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

A key advantage of using 2,4-dichloropyrimidine is the high regioselectivity of the Suzuki coupling. The reaction occurs preferentially at the more reactive C4 position, yielding the desired this compound while leaving the C2-chloro substituent intact. mdpi.comresearchgate.net This selectivity is a cornerstone of the synthetic strategy, enabling the direct formation of the target compound.

Optimization of Synthetic Procedures for Enhanced Yield and Selectivity

To improve the efficiency and cost-effectiveness of synthesis, particularly for larger-scale production, optimization of reaction conditions is crucial. Research has focused on refining parameters for the key cross-coupling step to maximize yield and minimize reaction times.

The Suzuki-Miyaura coupling reaction has been the subject of extensive optimization studies. Factors such as the choice of catalyst, ligand, base, and solvent system have a significant impact on the reaction's outcome. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.comsemanticscholar.org

A thorough screening of conditions has identified highly efficient systems for the synthesis of C4-substituted pyrimidines. For instance, the combination of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a suitable base and solvent under microwave heating provides a rapid and high-yield route to the target compound. mdpi.comsemanticscholar.orgmdpi.com

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (0.5 mol%) | Low catalyst loading reduces cost. | semanticscholar.org |

| Base | K₃PO₄ or Na₂CO₃ | Effective in promoting the catalytic cycle. | mdpi.commdpi.com |

| Solvent | 1,4-Dioxane/Water or Toluene/Water | Aqueous solvent mixtures are common and effective. | mdpi.comnih.gov |

| Temperature/Method | Microwave Irradiation (e.g., 120°C) | Reduces reaction time significantly (e.g., to 15 min). | mdpi.comsemanticscholar.org |

Derivatization Strategies of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules due to the reactive nature of its chloro substituent and the potential for functionalization on its heterocyclic rings.

The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone for introducing a wide array of functional groups onto the pyrimidine core. In pyrimidine systems, nucleophilic attack is generally favored at the C2, C4, and C6 positions because the nitrogen atoms can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com Specifically for chloropyrimidines, the reactivity at the C4 position is often greater than at the C2 position. stackexchange.com

A variety of nucleophiles can be employed to displace the chloride, leading to diverse substitutions. For example, reactions with amines, such as aniline, can be used to synthesize N-substituted pyrimidine derivatives. ias.ac.in This type of reaction is fundamental in building libraries of compounds for various chemical and pharmaceutical research applications. The reaction of 4-chlorothienopyrimidines with amino acids or their derivatives further illustrates the utility of SNAr in creating complex molecules with potential biological relevance. researchgate.net The exceptional reactivity of activated systems like 2-halopyridinium ketene hemiaminals towards sulfur nucleophiles at room temperature highlights the potential for efficient SNAr reactions under mild conditions. chemrxiv.org

Table 2: Examples of SNAr Reactions on Chloro-Thienyl-Pyrimidines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline | 2-(Phenylamino)-4-(thiophen-2-yl)pyrimidine analogue ias.ac.in |

| Amino Acid | L-Phenylalanine | 2-((4-(Thiophen-2-yl)pyrimidin-2-yl)amino)-3-phenylpropanoic acid analogue researchgate.net |

| Thiol/Thiolate | Various thiols | 2-Thiopyrimidine derivatives chemrxiv.org |

Beyond the SNAr at the C2 position, both the thiophene and pyrimidine rings of this compound can be further functionalized. The thiophene ring is known to undergo various transformations, including C-H activation, which allows for the introduction of new substituents. researchgate.net Methodologies such as deproto-cadmiation followed by trapping with an electrophile have been successfully applied to thieno[2,3-d]- and thieno[3,2-d]pyrimidines, enabling the synthesis of specifically functionalized derivatives. researchgate.net

The pyrimidine ring itself, being an electron-deficient system, can also be a site for further chemical modification. researchgate.net For example, after the initial SNAr reaction, subsequent transformations can be carried out on the newly introduced substituent or on other positions of the pyrimidine ring, provided they are activated. This multi-step functionalization allows for the construction of highly decorated pyrimidine scaffolds.

As a key building block, this compound is instrumental in the synthesis of advanced pyrimidine analogues, including fused heterocyclic systems. For instance, related 4-substituted-6-thiophenopyrimidine-2-amines can be reacted with reagents like ethyl acetoacetate to form pyrimidopyrimidines. ias.ac.in The resulting chloro-substituted pyrimidopyrimidine can then undergo further nucleophilic substitution reactions. For example, refluxing with aniline in ethanol displaces the chlorine atom to yield more complex, fused analogues. ias.ac.in This strategy of building upon the initial pyrimidine core allows for the creation of diverse and structurally elaborate molecules, which are often explored in materials science and medicinal chemistry. researchgate.net

Spectroscopic and Analytical Research Methodologies

The precise identification and structural elucidation of 2-Chloro-4-(thiophen-2-yl)pyrimidine, like any synthesized organic compound, rely on a combination of spectroscopic and analytical methods. These techniques provide a detailed picture of the molecular framework and are crucial for confirming the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) is one of the most powerful tools for elucidating the structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, and coupling constants of the hydrogen atoms, the precise arrangement of protons within the this compound molecule can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and thiophene (B33073) rings. The pyrimidine ring protons, typically appearing at different chemical shifts, would provide key information about their electronic environment. Similarly, the thiophene ring protons would present a characteristic pattern of signals, with their coupling constants revealing their adjacency to one another. While specific experimental data from a dedicated study on this compound is not publicly available, related structures in the scientific literature consistently utilize ¹H NMR for structural confirmation. nih.govmdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-5 | 7.30 - 7.50 | d | 4.0 - 6.0 |

| Pyrimidine H-6 | 8.60 - 8.80 | d | 4.0 - 6.0 |

| Thiophene H-3' | 7.60 - 7.80 | dd | 3.5 - 5.0, 1.0 - 1.5 |

| Thiophene H-4' | 7.10 - 7.30 | dd | 3.5 - 5.0, 5.0 - 6.0 |

| Thiophene H-5' | 7.90 - 8.10 | dd | 1.0 - 1.5, 5.0 - 6.0 |

Note: This is a predicted data table based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

For more complex molecules or to unambiguously assign all proton and carbon signals, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

While specific studies detailing the use of these advanced techniques for this compound are not prevalent, their application is standard practice in the characterization of novel heterocyclic compounds. mdpi.com For instance, a COSY experiment would definitively establish the proton-proton coupling network within the thiophene and pyrimidine rings. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, and an HMBC experiment would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular puzzle.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₅ClN₂S, the expected exact mass is approximately 196.98 g/mol . nih.gov

Upon ionization in the mass spectrometer, typically using techniques like Electrospray Ionization (ESI), the molecule will form a molecular ion peak (M⁺). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. While a detailed fragmentation pathway for this specific compound requires experimental data, general fragmentation patterns for related pyrimidine and thiophene derivatives often involve the loss of small, stable molecules or radicals.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity) | Interpretation |

| [M]⁺ | 196 (base peak) | Molecular ion |

| [M+2]⁺ | 198 | Isotopic peak due to ³⁷Cl |

| Fragment 1 | 161 | Loss of Cl radical |

| Fragment 2 | 140 | Further fragmentation |

| Fragment 3 | 113 | Fragmentation of the heterocyclic core |

Source: Data derived from public chemical databases. nih.gov

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) gel column chromatography is a fundamental and widely used method for the purification of organic compounds. google.com In the synthesis of this compound, this technique would be employed to isolate the desired product from starting materials, reagents, and by-products. The separation is based on the polarity of the compounds, with more polar compounds adhering more strongly to the polar silica gel stationary phase.

A solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is carefully chosen to achieve optimal separation. By gradually increasing the polarity of the eluting solvent, the compounds are selectively washed off the column, allowing for the collection of pure fractions of this compound. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It can be used for both analytical purposes (to determine the purity of the compound) and preparative applications (to isolate larger quantities of the pure substance).

For the analytical assessment of this compound, a small amount of the sample is injected into the HPLC system. The compound is separated on a column, often a reversed-phase column (e.g., C18), where the stationary phase is non-polar. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions (flow rate, mobile phase composition, and temperature) is a characteristic property that can be used for identification. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to handle larger sample loads, enabling the isolation of the compound in high purity. google.com

Investigation of Biological Activities and Structure Activity Relationships Sar

Evaluation of 2-Chloro-4-(thiophen-2-yl)pyrimidine as a Biological Precursor

The strategic importance of this compound lies in its function as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactive chlorine atom at the 2-position of the pyrimidine (B1678525) ring allows for a variety of chemical modifications, making it a valuable building block in drug discovery.

Role as an Intermediate in Small Molecule Anticancer Drug Development

The compound this compound serves as a crucial starting material in the synthesis of a variety of small molecule anticancer agents. For instance, it is a key intermediate in the production of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, a molecule that is itself an important precursor for various small molecule drugs targeting cancer. nih.govrsc.org The synthesis of this intermediate can be achieved from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione through a three-step process involving halogenation, a coupling reaction, and a nucleophilic reaction, with an optimized total yield of up to 85%. nih.gov Another synthetic route starts from 2,4,6-trichloropyrimidine (B138864), involving a nucleophilic substitution and a coupling reaction, achieving a total yield of 44.6%. nih.gov

Furthermore, research has utilized a derivative, 2-chloro-4-(thiophen-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, as a key starting compound for the synthesis of a novel series of 2-aminopyranopyridine derivatives. researchgate.net These synthesized compounds have been evaluated for their anticancer activities against various cancer cell lines, demonstrating the role of the this compound backbone in generating libraries of potential anticancer agents. researchgate.net For example, compounds 12 and 14 from this series, which feature modifications at the 2-position of the pyranopyridine core, exhibited more potent anticancer activity than the reference drug doxorubicin (B1662922) against several cancer cell lines. researchgate.net

Exploration of this compound Derivatives as Enzyme and Receptor Modulators

The derivatization of the this compound scaffold has led to the discovery of potent modulators of key enzymes and cellular receptors that are implicated in cancer progression.

Pyrimidine Derivatives as Inhibitors of Specific Enzymes (e.g., Kinases)

Derivatives of pyrimidine, including those with a thiophene (B33073) moiety, have been extensively investigated as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer. acs.orgnih.gov Thienopyrimidine derivatives, which are structurally related to the core compound, have been identified as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. nih.govrsc.orgtandfonline.com

A study focused on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives identified several compounds with significant dual inhibitory activity against both EGFR and VEGFR-2. nih.govrsc.org These findings highlight the potential of the thiophene-pyrimidine scaffold in developing multi-targeted kinase inhibitors. For instance, a pyrimidine derivative, compound 2a , demonstrated potent inhibition of both EGFR and VEGFR-2. nih.govrsc.org

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 2a | EGFR | 0.209 | nih.govrsc.org |

| VEGFR-2 | 0.195 | nih.govrsc.org | |

| 10b | EGFR | 0.161 | nih.govrsc.org |

| VEGFR-2 | 0.141 | nih.govrsc.org | |

| Erlotinib (B232) (Reference) | EGFR | 0.037 | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 0.034 | nih.gov |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Another study on pyrimidine-5-carbonitrile derivatives identified compound 10b as a potent EGFR inhibitor with an IC₅₀ value of 8.29 ± 0.04 nM, which is comparable to the reference drug erlotinib (IC₅₀ = 2.83 ± 0.05 nM). rsc.org Furthermore, a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and found to be inhibitors of human protein kinase CK2, with the most active compounds showing IC₅₀ values of 0.1 µM and 0.125 µM. nih.gov

Modulatory Effects on Cellular Receptors and Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects by modulating critical cellular signaling pathways, particularly those involved in apoptosis (programmed cell death). The inhibition of key kinases like EGFR and VEGFR-2 by these compounds directly impacts downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis. nih.govrsc.orgtandfonline.com

For example, the potent EGFR inhibitor, pyrimidine-5-carbonitrile derivative 10b , was found to arrest the cell cycle in HepG2 cancer cells at the G2/M phase and induce a significant increase in apoptotic cells. rsc.org Similarly, 2-thiopyrimidine/chalcone hybrids have been investigated as inhibitors of STAT3 and STAT5a, which are key signaling proteins involved in cancer cell proliferation and survival. researchgate.net One such hybrid, compound 9n , exhibited dual inhibitory activity against both STAT3 and STAT5a. researchgate.net Thieno[2,3-d]pyrimidine (B153573) derivatives have also been reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by causing mitotic catastrophe. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence their anticancer activity.

Impact of Substituents at Pyrimidine Ring Positions (e.g., 4-position, 5-position) on Biological Potency

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

4-Position: The 4-position of the pyrimidine ring is a key site for modification to enhance anticancer activity. In a series of 2-amino-4-chloro-pyrimidine derivatives, the substituent at the 4-position had a notable impact on their cytotoxicity against HCT116 and MCF7 cancer cell lines. nih.gov For instance, a derivative with a bromophenyl piperazine (B1678402) moiety at the 4-position (derivative 6 ) exhibited the highest anticancer activity on both cell lines. nih.gov In another study on 4-substituted-2-aminopyrimidines as JNK inhibitors, modifications at the 4-position were explored to optimize their inhibitory activity. nih.gov

5-Position: The 5-position of the pyrimidine ring also plays a critical role in determining the biological potency of its derivatives. In a study of 2,4,5-substituted pyrimidine derivatives, the substituents at the 2- and 5-positions were found to be crucial for their inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line. nih.gov The introduction of a trifluoromethyl group at the 5-position of pyrimidine nucleosides is known to confer significant biological activity, often leading to their use as kinase inhibitors. researchgate.net

The SAR of thienopyrimidine derivatives has also been explored, revealing that the nature of the substituent at various positions of the fused ring system can significantly affect their inhibitory activity against kinases like EGFR and VEGFR-2. nih.govrsc.org For instance, in a series of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives, the type of substituent on the pyrazole (B372694) ring, which is attached to the thiophene-pyrimidine core, greatly influenced the dual EGFR/VEGFR-2 inhibitory activity. nih.govrsc.org

Bioisosteric Replacements and Their Influence on Efficacy and Selectivity

The structural framework of this compound is a recognized scaffold in medicinal chemistry, lending itself to extensive modification through bioisosteric replacement to modulate biological effects. Bioisosterism, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key strategy for optimizing drug-like properties. In the context of developing antimalarial agents, for instance, the replacement of the central pyrimidine ring with other heterocyclic systems has been explored to alter potency and selectivity. mdpi.com

Ligand Efficiency and Lipophilicity Analysis in SAR

In the optimization of lead compounds, ligand efficiency (LE) and lipophilicity are critical metrics for guiding structure-activity relationships (SAR). nih.gov LE provides a measure of the binding energy per non-hydrogen atom, helping to identify small, efficient fragments that can be developed into more potent molecules. nih.gov For derivatives of the this compound scaffold, analyzing the LE of various analogs allows researchers to prioritize substitutions that provide the most significant improvement in binding affinity relative to their increase in size. nih.gov

Specific Therapeutic Area Research and Applications

Antimalarial Activity: Inhibition of Plasmodial Kinases (PfGSK3/PfPK6) and Activity Against Blood Stage Parasites

The this compound scaffold is a key structural component in the development of novel antimalarial agents. Derivatives have shown potent activity against the malaria parasite, Plasmodium falciparum, by targeting essential protein kinases. nih.gov Specifically, research has identified 2,4,5-trisubstituted pyrimidines as dual inhibitors of P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). nih.gov These kinases are considered vital for the parasite's life cycle, and their inhibition presents a promising strategy to combat malaria, particularly in light of growing resistance to traditional therapies. nih.gov

A compound from a screen, IKK16, which is a 2,4-disubstituted pyrimidine, demonstrated inhibitory activity against both PfGSK3 and PfPK6 with IC₅₀ values of 570 nM and 460 nM, respectively. nih.gov PfGSK3 is implicated in regulating the parasite's circadian rhythm and its invasion of host red blood cells. nih.gov Subsequent synthesis and testing of analogs have established clear structure-activity relationships for the inhibition of these kinases. nih.gov Importantly, these compounds are active against the blood stages of the parasite, which is the phase responsible for the clinical symptoms of malaria. nih.gov The ability to target two distinct plasmodial kinases simultaneously is a significant advantage that could potentially slow the development of drug resistance. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| IKK16 (2,4-disubstituted pyrimidine) | PfGSK3 | 570 |

| PfPK6 | 460 |

Potential as Antiviral Agents

The pyrimidine framework, a core component of this compound, is integral to a class of compounds investigated for antiviral properties. gsconlinepress.com Pyrimidine derivatives, particularly nucleoside analogs, function by interfering with viral replication through the inhibition of DNA or RNA synthesis. gsconlinepress.com The antiviral potential of non-nucleoside pyrimidine derivatives is also an area of active research. nih.govekb.eg For instance, certain pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). nih.gov The mechanism for many of these heterocyclic compounds involves the inhibition of various protein kinases, some of which may be host-cell kinases that viruses exploit for their replication cycle. researchgate.net While research is ongoing, the this compound scaffold represents a promising starting point for the design of new antiviral therapies. nih.gov

Research into Anticancer Properties and Mechanisms

The this compound structure is a key intermediate in the synthesis of small-molecule anticancer drugs. researchgate.netdrpress.org The broader class of pyrimidine and thienopyrimidine derivatives has been extensively explored for anticancer activity, often functioning as kinase inhibitors. nih.govresearchgate.netnih.gov Dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Derivatives of this scaffold have been shown to inhibit various cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For example, certain thieno[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxicity against multiple cancer cell lines, such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. nih.gov The mechanism of action often involves inducing apoptosis (programmed cell death) and inhibiting the uncontrolled proliferation of cancer cells. nih.govthescipub.com The structural versatility of the this compound core allows for systematic modifications to optimize potency and selectivity against specific cancer-associated kinases. nih.govnih.gov

Exploration as Central Nervous System Modulators

Pyrimidine derivatives are being investigated as potential therapeutic agents for disorders of the central nervous system (CNS). nih.gov The pyrimidine nucleus is a common feature in many bioactive compounds that act on the CNS, with research exploring their utility as anticonvulsant and antidepressant agents. nih.gov Protein kinases within the CNS play crucial roles in neuronal signaling and function, and their dysregulation is linked to various neurological conditions. The ability of pyrimidine-based compounds to act as kinase inhibitors makes them attractive candidates for modulating these CNS pathways. A significant challenge in developing CNS drugs is the ability to cross the blood-brain barrier, a property that is heavily influenced by factors such as lipophilicity and molecular size. The structural properties of the this compound scaffold can be modified to optimize these parameters for potential CNS applications. nih.gov

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Analogues with Improved Pharmacological Profiles

The core strategy for leveraging 2-Chloro-4-(thiophen-2-yl)pyrimidine is through the rational design and synthesis of analogues with enhanced biological activity and better pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific chemical modifications influence a compound's interaction with biological targets. acs.orgnih.gov

Research has shown that the pyrimidine (B1678525) scaffold is a versatile platform for developing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govkujnsr.com For instance, studies on related 2,4-disubstituted pyrimidines have identified potent dual inhibitors of parasitic kinases like Plasmodium falciparum GSK3 (PfGSK3) and PfPK6. chemrxiv.org In one study, the modification at the 2-position of the pyrimidine core was shown to be critical for inhibitory activity. chemrxiv.org Similarly, in the development of anti-HIV agents, thiophene[3,2-d]pyrimidine derivatives have been optimized to exhibit high potency against drug-resistant viral strains by modifying substituents on the core structure. nih.gov

| Analogue Class | Target/Activity | Key Structural Modification | Observed Impact on Pharmacological Profile | Reference |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Pyrimidines | Antimalarial (PfGSK3/PfPK6 Inhibition) | Substitution at the 2-position of the pyrimidine core. | Variations of substituted anilines at the 2-position significantly altered kinase inhibitory activity, demonstrating this position's importance for target engagement. | chemrxiv.org |

| Thiophene[3,2-d]pyrimidines | Anti-HIV (NNRTI) | Replacement of a sulfonamide group with dimethylphosphine (B1204785) oxide or phosphonate (B1237965) esters. | Led to novel derivatives with improved potency against drug-resistant HIV-1 strains and potentially better safety profiles. | nih.gov |

| Pyrimidine-4-carboxamides | NAPE-PLD Inhibition | Introduction of a thiophene (B33073) isostere in place of a phenyl ring. | The thiophene analogue displayed similar potency, validating its use as a phenyl ring substitute in this scaffold. | acs.org |

| 4-Thiophenyl Pyrimidines | Anticancer (EGFR/VEGFR-2 Inhibition) | Introduction of a thiophene ring as a hydrophobic tail. | Designed to fit into the hydrophobic binding regions of both EGFR and VEGFR-2 kinases, leading to potent dual inhibitors. | nih.gov |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding precisely how a molecule interacts with its biological target is crucial for optimizing its design. For derivatives of this compound, this involves detailed mechanistic studies at the molecular level, often employing techniques like X-ray crystallography and computational molecular docking. nih.govnih.gov These studies aim to visualize the binding mode of the compound within the active site of a target protein, such as a kinase.

For example, molecular docking analyses of novel 2,4-diarylaminopyrimidine derivatives designed as anticancer agents revealed specific hydrogen bond interactions with key amino acid residues like Cys502 and Asp564 in the focal adhesion kinase (FAK) binding pocket. nih.gov Similarly, docking studies of pyrimidine-dione compounds into the BRD4 bromodomain showed crucial hydrogen bonds with Asn140 and hydrophobic interactions with Tyr97 and Pro82. mdpi.com These interactions are essential for the compound's inhibitory activity, and this knowledge allows chemists to refine the molecule's structure to enhance these interactions and thereby increase potency and selectivity.

These investigations confirm that the pyrimidine ring often acts as a core scaffold that forms critical hydrogen bonds with the hinge region of kinases, a common binding pattern for kinase inhibitors. kujnsr.comnih.gov The thiophene moiety typically engages in hydrophobic interactions, fitting into lipophilic pockets within the target protein. nih.gov

| Derivative Class | Biological Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| 2,4-Diarylaminopyrimidine Hydrazones | Focal Adhesion Kinase (FAK) | Cys502, Asp564, Glu506 | Hydrogen bonds with the pyrimidine ring and methyl carbamoyl (B1232498) moiety. | nih.gov |

| 4-Thiophenyl Pyrimidines | EGFR / VEGFR-2 | Not specified in detail, but involves binding to adenine (B156593) and hydrophobic pockets. | Hydrogen bonds and hydrophobic interactions involving the thiophene tail. | nih.gov |

| Aminopyrimidine-diones | BRD4 | Asn140, Cys136, Tyr97, Pro82 | Hydrogen bonds with key residues (Asn140/Cys136) and hydrophobic interactions with the binding pocket. | mdpi.com |

| Polysubstituted Pyrimidines | Prostaglandin E2 (PGE2) production | Not specified (phenotypic assay) | Inhibition of iNOS and COX-2 protein and mRNA expression. | rsc.org |

Application of Advanced Synthetic Technologies in Derivative Preparation

The efficiency of synthesizing libraries of new analogues for screening is a major bottleneck in drug discovery. Advanced synthetic technologies like microwave-assisted synthesis and continuous flow chemistry offer powerful solutions to accelerate this process for pyrimidine derivatives. mdpi.comresearchgate.net

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat reactions, dramatically reducing reaction times from hours to minutes. bohrium.comnih.gov This technology has been successfully applied to the synthesis of various pyrimidine and thienopyrimidine derivatives, including 2-amino-4-chloro-pyrimidines and 4-chlorothieno[2,3-d]pyrimidines. nih.govnih.govresearchgate.net The high efficiency and speed of microwave synthesis make it an ideal tool for rapidly generating diverse chemical libraries for biological evaluation.

Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than a traditional batch reactor. mdpi.com This methodology provides superior control over reaction parameters like temperature and pressure, enhances safety when dealing with hazardous reagents, and improves reproducibility. mdpi.comnih.gov For the synthesis of pharmaceutically relevant scaffolds like pyrimidinones, flow chemistry has been shown to provide higher yields and allow for easier scale-up compared to batch processes. researchgate.net The integration of flow reactors with microwave irradiation can further enhance reaction efficiency, representing a frontier in synthetic chemistry. nih.gov

| Technology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established, suitable for small-scale lab work. | Synthesis of pyrazolopyrimidinone (B8486647) derivatives (reaction time: 9 hours). | mdpi.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times (minutes vs. hours), rapid library generation. | Synthesis of 2-amino-4-chloro-pyrimidine derivatives (reaction time: 15-30 minutes). | nih.govnih.gov |

| Continuous Flow Chemistry | Enhanced safety, scalability, reproducibility, and efficiency; significant time reduction. | Synthesis of pyrazolopyrimidinone derivatives (reaction time: 16 minutes). | mdpi.com |

| Microwave-Assisted Flow Chemistry | Combines the benefits of rapid heating and precise process control. | Synthesis of 1,4-dihydropyridines using a microflow system. | nih.gov |

Integration of Cheminformatics and Bioinformatics for Target Identification and Drug Discovery

The modern drug discovery process is heavily reliant on computational tools to manage and analyze vast datasets, identify promising drug targets, and prioritize candidate molecules. longdom.org The integration of cheminformatics (focused on chemical data) and bioinformatics (focused on biological data) creates a powerful "in silico" pipeline that complements and guides laboratory research. psu.eduethernet.edu.et

This integrated approach, sometimes called "biochemoinformatics," can be outlined as follows: psu.edu

Target Identification (Bioinformatics): Genomic and proteomic data are analyzed to identify proteins that are implicated in a particular disease, making them potential drug targets.

Virtual Library Generation (Cheminformatics): Based on a lead scaffold like this compound, virtual libraries containing thousands of potential analogues are computationally generated.

Virtual Screening & Docking (Cheminformatics): These virtual libraries are screened against the 3D structure of the identified biological target. Molecular docking algorithms predict the binding affinity and orientation of each analogue in the target's active site. nih.govbiotech-asia.org

Prioritization and Synthesis: The compounds with the best-predicted binding scores and favorable in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are prioritized for chemical synthesis and subsequent in vitro biological testing. biotech-asia.org

This workflow significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success. longdom.org Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is another key computational tool used in this design phase. nih.gov

| Discovery Phase | Computational Tool/Approach | Purpose | Reference |

|---|---|---|---|

| Target Identification | Bioinformatics analysis of genomic/proteomic data | Identify and validate proteins associated with a disease. | longdom.orgpsu.edu |

| Hit/Lead Finding | Virtual Screening, Pharmacophore Modeling | Screen large compound libraries against a target; identify key structural features for activity. | nih.govbiotech-asia.org |

| Lead Optimization | Molecular Docking, SAR analysis | Predict and analyze binding modes to guide the design of more potent analogues. | nih.govnih.gov |

| Preclinical Development | In Silico ADMET Prediction | Predict pharmacokinetic and toxicity properties to filter out candidates likely to fail in later stages. | ethernet.edu.et |

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted nature of modern drug discovery necessitates a deeply collaborative approach. The development of analogues of this compound is no exception, requiring the convergence of expertise from distinct but interconnected scientific disciplines.

Future progress will be driven by strong partnerships between:

Medicinal and Synthetic Chemists: Responsible for designing and efficiently synthesizing novel analogues using advanced techniques like flow chemistry. nih.govmdpi.com

Chemical Biologists and Pharmacologists: Who perform the biological assays, elucidate the mechanism of action, and study the molecular-level interactions between the compounds and their protein targets. nih.gov

Computational Scientists (Bioinformaticians and Cheminformaticians): Who manage large datasets, perform in silico screening and docking, build predictive models, and guide the design process. psu.edu

Such collaborations create a synergistic cycle of innovation: computational predictions guide synthetic efforts, the resulting compounds are tested biologically, and the experimental data are then used to refine the computational models. This iterative process is essential for navigating the complexities of target validation, lead optimization, and the development of analogues with truly improved pharmacological profiles. The global research interest in pyrimidine-based compounds suggests ample opportunity for international and inter-institutional collaborations to tackle challenging diseases. kujnsr.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Chloro-4-(thiophen-2-yl)pyrimidine, and how can researchers adapt existing protocols for similar pyrimidine derivatives?

- Answer: Common synthetic routes involve condensation reactions between thiophene-based precursors and chlorinated pyrimidine intermediates. For example, chlorination at the 2-position of pyrimidine rings can be achieved using POCl₃ or PCl₅ under reflux conditions . Adapting protocols from analogous compounds (e.g., 2-chloro-4-arylpyrimidines) requires optimizing reaction temperatures (70–110°C), solvent systems (e.g., dry acetone or THF), and stoichiometric ratios of reagents. Evidence from dihydropyrimidine syntheses suggests that catalytic acid (e.g., HCl) or base (e.g., K₂CO₃) may improve yields .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C–Cl stretching at ~550 cm⁻¹). Elemental analysis ensures purity (>98%), and X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What safety precautions are mandatory when handling this compound in laboratory settings?

- Answer: Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation, as chlorinated pyrimidines may release toxic vapors during heating. Contaminated waste must be segregated and disposed of via licensed hazardous waste contractors. Immediate decontamination with ethanol/water mixtures is recommended for spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields and purity in the synthesis of this compound?

- Answer: Optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Catalysis: Lewis acids like ZnCl₂ or FeCl₃ can accelerate nucleophilic substitution at the pyrimidine’s 2-position .

- Temperature control: Gradual heating (ramp to 80°C over 30 mins) prevents decomposition of thiophene precursors .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from structural isomerism, impurities, or assay conditions. Mitigation strategies include:

- Reproducibility checks: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural verification: Use single-crystal X-ray diffraction to confirm regiochemistry, as minor positional isomers (e.g., 4-chloro vs. 5-chloro) can drastically alter activity .

- Dose-response studies: Establish IC₅₀ curves in triplicate to rule out false positives .

Q. How can crystallographic data for this compound be interpreted to infer intermolecular interactions?

- Answer: X-ray diffraction reveals packing motifs, such as π-π stacking between thiophene and pyrimidine rings (3.5–4.0 Å spacing) or halogen bonding (Cl···N distances ~3.3 Å). Hydrogen-bonding networks (N–H···S or C–H···Cl) stabilize crystal lattices, as seen in analogous dihydropyrimidine structures . Refinement software (e.g., SHELXL) models thermal displacement parameters (Ueq) to assess molecular rigidity .

Q. What computational methods support the design of this compound derivatives with enhanced pharmacological properties?

- Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinase enzymes), prioritizing compounds with favorable binding energies (<−7 kcal/mol). Pharmacophore modeling identifies critical substituents (e.g., chloro groups for hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。